molecular formula C17H23ClN2O3 B6755265 N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B6755265
M. Wt: 338.8 g/mol
InChI Key: DQKDHXLCEMCFSB-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is a synthetic compound that belongs to the class of bicyclic amides. This compound is characterized by its unique structure, which includes a bicyclic core with an oxygen and nitrogen atom, and a chlorophenoxy butyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-12(23-16-6-4-3-5-15(16)18)9-19-17(21)20-10-13-7-8-14(11-20)22-13/h3-6,12-14H,2,7-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKDHXLCEMCFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)N1CC2CCC(C1)O2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The 8-oxa-3-azabicyclo[3.2.1]octane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a tropinone derivative. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.

    Attachment of the Chlorophenoxy Butyl Side Chain: The chlorophenoxy butyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the bicyclic core with 2-(2-chlorophenoxy)butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with a suitable amine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenoxy)ethyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
  • N-[2-(2-bromophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
  • N-[2-(2-methylphenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Uniqueness

N-[2-(2-chlorophenoxy)butyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is unique due to its specific combination of a chlorophenoxy butyl side chain and a bicyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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